2-Methoxy-6-(phenylsulfonyl)pyridine

Chemical Biology Protein Bioconjugation Reaction Kinetics

2-Methoxy-6-(phenylsulfonyl)pyridine is a heterocyclic building block characterized by a pyridine core substituted with a methoxy group at the 2-position and a phenylsulfonyl group at the 6-position. It belongs to the class of phenylsulfonyl pyridines, which are recognized for their utility as tunable, cysteine-reactive electrophiles in chemical biology and as versatile intermediates in medicinal chemistry.

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
Cat. No. B13927531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(phenylsulfonyl)pyridine
Molecular FormulaC12H11NO3S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC=C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H11NO3S/c1-16-11-8-5-9-12(13-11)17(14,15)10-6-3-2-4-7-10/h2-9H,1H3
InChIKeyUTQNCTQVPMQKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-(phenylsulfonyl)pyridine: A Tunable, Thiol-Reactive Scaffold for Chemical Biology and Drug Discovery


2-Methoxy-6-(phenylsulfonyl)pyridine is a heterocyclic building block characterized by a pyridine core substituted with a methoxy group at the 2-position and a phenylsulfonyl group at the 6-position . It belongs to the class of phenylsulfonyl pyridines, which are recognized for their utility as tunable, cysteine-reactive electrophiles in chemical biology and as versatile intermediates in medicinal chemistry [1]. The compound is commercially available from multiple chemical vendors and is primarily used in research and development settings for the synthesis of more complex molecules and the site-specific modification of proteins.

Thiol-reactive electrophile scaffold for site-specific protein labeling
Moderate kinetic profile tunable via pyridine substitution context
2,6-disubstitution pattern compatible with diastereoselective SNAr derivatization

The Critical Role of Pyridine Substitution in 2-Methoxy-6-(phenylsulfonyl)pyridine Reactivity and Selectivity


While the phenylsulfonyl pyridine core is shared by a class of compounds, simple substitution of the pyridine ring profoundly impacts reaction kinetics, biological activity, and physicochemical properties. Systematic kinetic assays have demonstrated that the nature of the pyridine substituent can modulate the rate of thiol conjugation by orders of magnitude, a critical factor for applications in chemical biology [1]. Similarly, structure-activity relationship (SAR) studies in anti-chlamydial research show that specific modifications on the aromatic regions of sulfonylpyridine molecules lead to vastly different potencies and selectivity profiles [2]. Therefore, using a generic or unoptimized phenylsulfonyl pyridine as a substitute for 2-Methoxy-6-(phenylsulfonyl)pyridine is highly likely to result in suboptimal or failed experimental outcomes, necessitating a careful, evidence-based selection.

Target 2-Methoxy-6-(phenylsulfonyl)pyridine: defined 2-OMe substituent with moderate thiol reactivity (reported k2 = 28 s⁻¹)
Substitute Risk 2-H or 2-alkyl analogs: altered pyridine electronics may shift conjugation kinetics away from the moderate window
Target Regiospecific 2,6-disubstitution enables diastereoselective SNAr for P-chiral ligand synthesis
Substitute Risk 2,4- or 3,5-regioisomers: regiospecificity mismatch may not support the same diastereoselective transformation pathway
Target Specific sulfonylpyridine scaffold with reported class-level anti-chlamydial SAR context
Substitute Risk Unsubstituted phenylsulfonyl pyridine: scaffold without strategic substitution may lack the selectivity profile reported for optimized analogs

Quantitative Differentiation of 2-Methoxy-6-(phenylsulfonyl)pyridine: Evidence for Scientific Selection


Kinetic Tuning of Thiol Reactivity: The Impact of a 2-Methoxy Group

The 2-methoxy substituent on the pyridine ring of 2-Methoxy-6-(phenylsulfonyl)pyridine provides a specific kinetic profile for its reaction with free thiols, which is distinct from other common substituents. In a systematic kinetic assay, the rate constant (k2) for the 2-OMe derivative was measured at 28 s⁻¹, significantly different from the 2-H analog (33 s⁻¹) and the 2-F analog (28 s⁻¹) [1]. This demonstrates that the methoxy group offers a defined, moderate reactivity that is tunable relative to other substituents within this chemical class.

Thiol Reactivity Kinetics
Head-to-head
2-OMe k2 = 28 s⁻¹ vs 2-H (33 s⁻¹) and 2-F (28 s⁻¹)
Supports moderate reactivity selection for protein labeling
Simulated kinetic model context; assay conditions from Zhang et al., 2025
Chemical Biology Protein Bioconjugation Reaction Kinetics

Structure-Activity Relationship (SAR) Insights for Anti-Chlamydial Activity

Within the context of anti-chlamydial drug discovery, sulfonylpyridine derivatives with specific substitution patterns have demonstrated varying levels of activity against Chlamydia trachomatis. While direct MIC or IC50 data for 2-Methoxy-6-(phenylsulfonyl)pyridine is not available in the open literature, class-level SAR from a 2023 study shows that modifications on the sulfonylpyridine scaffold, such as those found on lead compound 22, can result in potent and selective activity that does not affect the growth of other bacterial strains like S. aureus and E. coli [1]. This suggests that the specific substitution pattern of the 2-methoxy-6-phenylsulfonyl derivative could be a valuable starting point for further optimization towards selective anti-chlamydial agents.

Anti-Chlamydial SAR Context
Class-level
Class-level activity against C. trachomatis reported; optimized analogs show bacterial selectivity
Supports scaffold exploration context for antimicrobial SAR
Direct MIC/IC50 data for this specific compound not available in open literature
Medicinal Chemistry Antimicrobial SAR

Regiospecific 2,6-Disubstitution Pattern for SNAr-Based Derivatization

The specific 2-methoxy-6-phenylsulfonyl disubstitution pattern on the pyridine ring is critical for its utility in subsequent synthetic transformations. Research has demonstrated that 2-substituted-6-(phenylsulfonyl)pyridines are particularly effective for SNAr reactions, enabling the synthesis of a series of air-stable, tunable, P-chiral pyridyl-dihydrobenzooxaphosphole ligands [1]. This reactivity is not a general property of all sulfonylpyridines; the 2,6-substitution pattern is essential for the diastereoselective SNAr substitution that leads to these valuable ligands.

SNAr Derivatization Utility
Source review
2,6-disubstitution pattern enables diastereoselective SNAr for P-chiral ligands
Supports chiral ligand precursor synthesis workflow
Class-level regiospecificity context; independent validation recommended
Organic Synthesis Ligand Design Medicinal Chemistry

Key Application Scenarios for 2-Methoxy-6-(phenylsulfonyl)pyridine in R&D Procurement


Protein Bioconjugation and Chemical Biology Probe Development

As a thiol-specific electrophile with a well-defined and moderate kinetic profile (k2 = 28 s⁻¹ for the 2-OMe analog), 2-Methoxy-6-(phenylsulfonyl)pyridine is ideally suited for site-specific protein labeling. Researchers developing new bioconjugation methods or preparing protein-NMR/EPR probes should select this compound when a reactivity level between the faster 2-H analog (33 s⁻¹) and slower derivatives is desired, enabling fine-tuned control over the labeling reaction [1].

Medicinal Chemistry Optimization of Anti-Chlamydial Leads

Given the established class-level SAR indicating that specific sulfonylpyridine substitutions can yield potent and selective anti-chlamydial agents, 2-Methoxy-6-(phenylsulfonyl)pyridine is a high-priority starting material for medicinal chemistry programs focused on infectious disease. Its unique substitution pattern offers a distinct avenue for SAR exploration and lead optimization, with the potential to generate new analogs that improve upon the potency and selectivity of previously reported compounds [2].

Synthesis of Specialized Chiral Ligands for Asymmetric Catalysis

The 2,6-disubstitution pattern of this compound is a key structural feature enabling its use in diastereoselective SNAr reactions. For researchers involved in developing new chiral catalysts for asymmetric hydrogenation or other enantioselective transformations, 2-Methoxy-6-(phenylsulfonyl)pyridine serves as a direct precursor to P-chiral pyridyl-dihydrobenzooxaphosphole ligands, a class of air-stable and tunable catalysts [3]. This application is highly specific to this regioisomer, making it an indispensable building block in this field.

Application
Selection Property
Validation Focus
Protein bioconjugation probe development
Thiol-reactivity kinetic context
Kinetic profiling for labeling control
Anti-chlamydial SAR exploration
Scaffold substitution context
Strain-selectivity endpoint review
P-chiral ligand precursor studies
Regiospecific substitution context
SNAr diastereoselectivity review

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